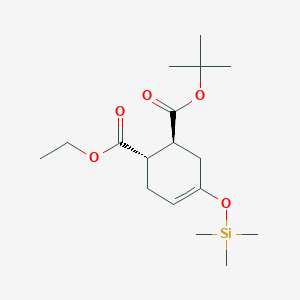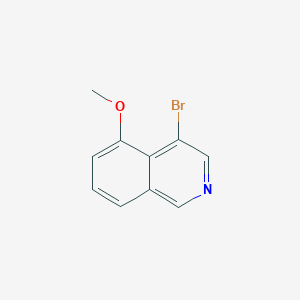
4-Bromo-5-methoxyisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-methoxyisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally similar to quinolines but with a nitrogen atom at the second position of the ring. The presence of bromine and methoxy groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxyisoquinoline can be achieved through various methods. One common approach involves the bromination of 5-methoxyisoquinoline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products:
Substitution: Formation of 4-substituted-5-methoxyisoquinoline derivatives.
Oxidation: Formation of 5-methoxyisoquinoline-4-carboxylic acid.
Reduction: Formation of 4-bromo-5-methoxytetrahydroisoquinoline.
Aplicaciones Científicas De Investigación
4-Bromo-5-methoxyisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-methoxyisoquinoline involves its interaction with specific molecular targets. The bromine and methoxy groups influence its binding affinity and selectivity towards enzymes and receptors. The compound can inhibit or activate biological pathways, leading to various physiological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action.
Comparación Con Compuestos Similares
- 4-Bromo-1-methoxyisoquinoline
- 5-Bromo-4-methoxyisoquinoline
- 4-Bromo-6-methoxyisoquinoline
Comparison: 4-Bromo-5-methoxyisoquinoline is unique due to the specific positioning of the bromine and methoxy groups, which affects its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
4-bromo-5-methoxyisoquinoline |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-5-12-6-8(11)10(7)9/h2-6H,1H3 |
Clave InChI |
PWRZTIABWQXLDM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=CN=CC(=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





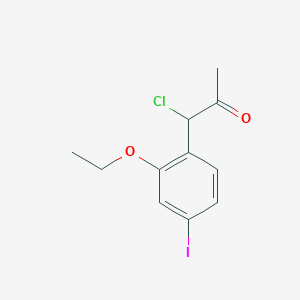


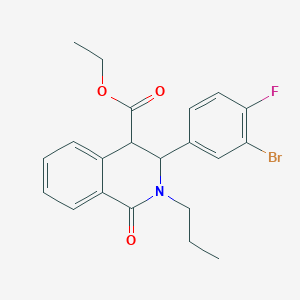

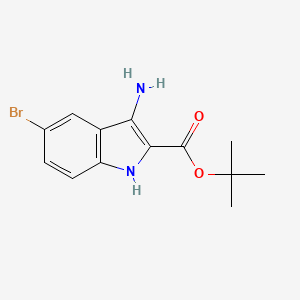



![1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine](/img/structure/B14050831.png)
